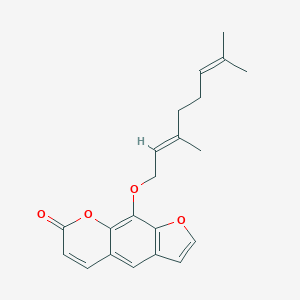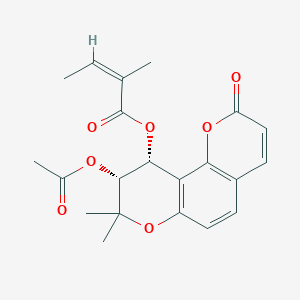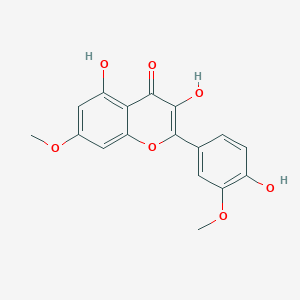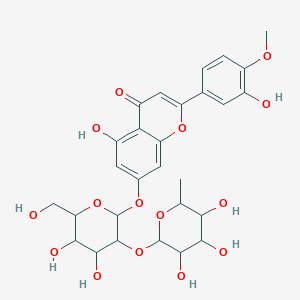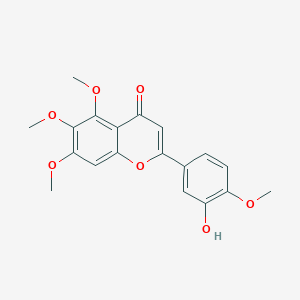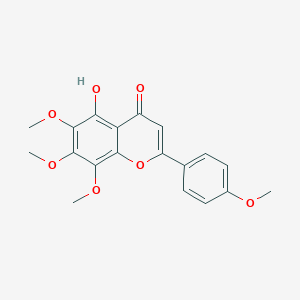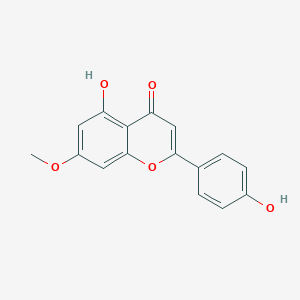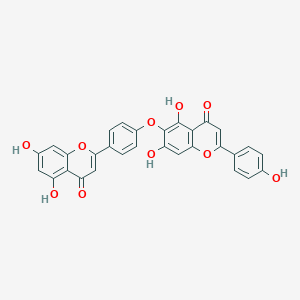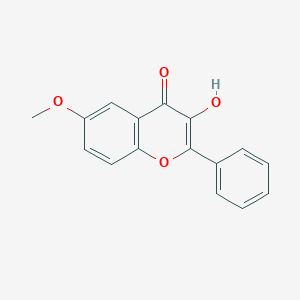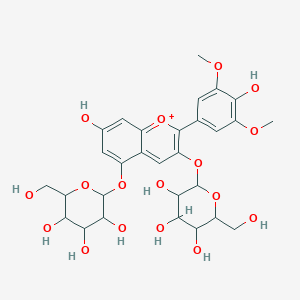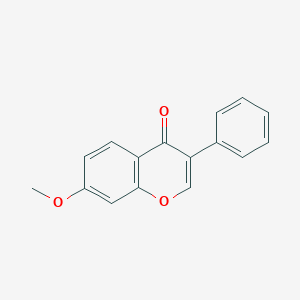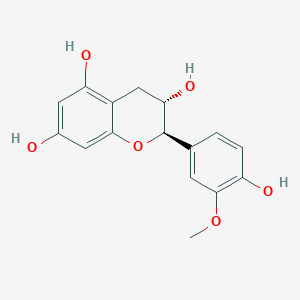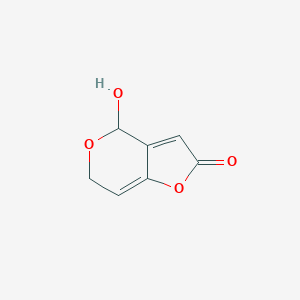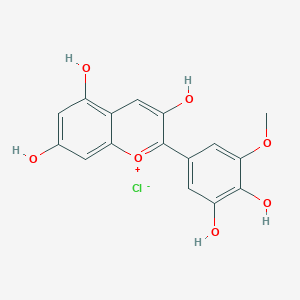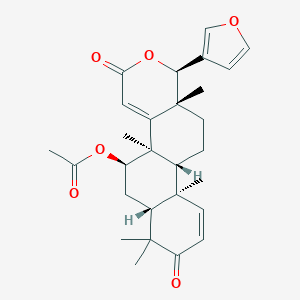
Deoxygedunin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deoxygedunin is a natural compound that belongs to the class of limonoids. It is extracted from the bark of the Simarouba glauca tree, which is native to tropical regions of South America. Deoxygedunin has gained significant attention from the scientific community due to its various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Mécanisme D'action
The mechanism of action of deoxygedunin is not fully understood. However, studies have shown that it exerts its biological activities by targeting various signaling pathways. It inhibits the NF-κB pathway, which is involved in inflammation and cancer progression. Deoxygedunin also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It has also been shown to inhibit the JAK/STAT pathway, which is involved in immune response and inflammation.
Effets Biochimiques Et Physiologiques
Deoxygedunin has various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits the activity of enzymes such as COX-2 and iNOS, which are involved in inflammation. Deoxygedunin has also been shown to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins such as Bcl-2. It has also been shown to inhibit angiogenesis by suppressing the expression of VEGF.
Avantages Et Limitations Des Expériences En Laboratoire
Deoxygedunin has several advantages for lab experiments. It is a natural compound that can be easily extracted from the bark of the Simarouba glauca tree. It has low toxicity and is relatively stable, which makes it suitable for in vitro and in vivo experiments. However, deoxygedunin has some limitations for lab experiments. Its low yield from the bark of the Simarouba glauca tree makes it difficult to obtain large quantities for experiments. The synthesis of deoxygedunin using chemical reactions is complex and requires specialized equipment and expertise.
Orientations Futures
Deoxygedunin has shown promising biological activities, and there are several future directions for research. One direction is to investigate the potential of deoxygedunin as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Another direction is to study the mechanism of action of deoxygedunin in more detail to identify its molecular targets. Additionally, the synthesis of deoxygedunin using alternative methods should be explored to increase its yield and availability for research. Finally, the in vivo efficacy and safety of deoxygedunin should be evaluated in animal models to determine its potential as a therapeutic agent.
Conclusion:
Deoxygedunin is a natural compound with various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. It is extracted from the bark of the Simarouba glauca tree and can also be synthesized using chemical reactions. Deoxygedunin exerts its biological activities by targeting various signaling pathways and has several biochemical and physiological effects. While it has some limitations for lab experiments, there are several future directions for research, including investigating its potential as a therapeutic agent and studying its mechanism of action in more detail.
Méthodes De Synthèse
Deoxygedunin is extracted from the bark of the Simarouba glauca tree. The extraction process involves the use of solvents such as methanol, ethanol, and ethyl acetate. The extracted compound is then purified using various chromatographic techniques, including column chromatography, preparative HPLC, and flash chromatography. The yield of deoxygedunin from the bark of the Simarouba glauca tree is relatively low, which has led to the development of alternative synthesis methods. One such method involves the use of a synthetic precursor, which is converted to deoxygedunin using chemical reactions such as cyclization and oxidation.
Applications De Recherche Scientifique
Deoxygedunin has been extensively studied for its various biological activities. It has shown promising anti-cancer activity against various types of cancer cells, including breast, prostate, and lung cancer cells. Deoxygedunin inhibits the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It has also shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Deoxygedunin has also been shown to have anti-viral activity against the Zika virus and dengue virus.
Propriétés
Numéro CAS |
21963-95-1 |
|---|---|
Nom du produit |
Deoxygedunin |
Formule moléculaire |
C28H34O6 |
Poids moléculaire |
466.6 g/mol |
Nom IUPAC |
[(1R,4bR,5R,6aR,10aR,10bR,12aR)-1-(furan-3-yl)-4b,7,7,10a,12a-pentamethyl-3,8-dioxo-5,6,6a,10b,11,12-hexahydro-1H-naphtho[2,1-f]isochromen-5-yl] acetate |
InChI |
InChI=1S/C28H34O6/c1-16(29)33-22-13-19-25(2,3)21(30)8-11-26(19,4)18-7-10-27(5)20(28(18,22)6)14-23(31)34-24(27)17-9-12-32-15-17/h8-9,11-12,14-15,18-19,22,24H,7,10,13H2,1-6H3/t18-,19+,22-,24+,26-,27-,28-/m1/s1 |
Clé InChI |
VOUDTVRGPAGHGA-SQIPALKSSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1C[C@@H]2[C@](C=CC(=O)C2(C)C)([C@@H]3[C@@]1(C4=CC(=O)O[C@H]([C@@]4(CC3)C)C5=COC=C5)C)C |
SMILES |
CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CC(=O)OC(C4(CC3)C)C5=COC=C5)C)C)(C)C |
SMILES canonique |
CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CC(=O)OC(C4(CC3)C)C5=COC=C5)C)C)(C)C |
Autres numéros CAS |
21963-95-1 |
Synonymes |
deoxygedunin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



